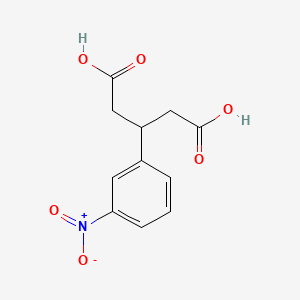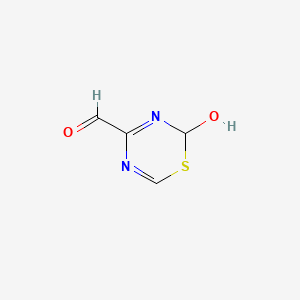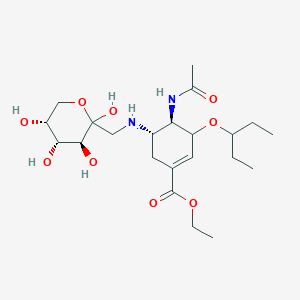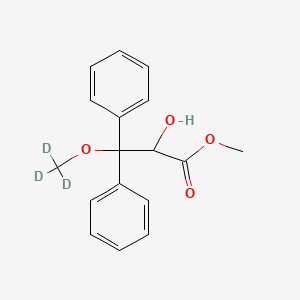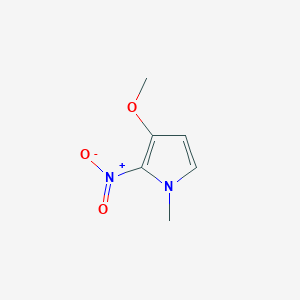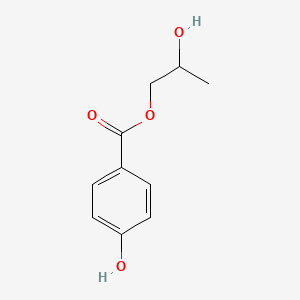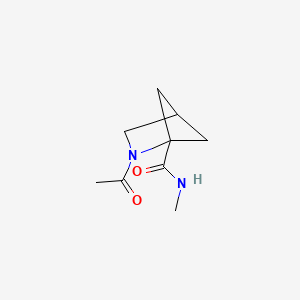
(E)-N-(3,7-dimethylocta-2,6-dien-1-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GGA59 is a compound known for its role in the modulation of heat shock proteins (HSPs) and its potential therapeutic applications in cardiac health. It has been studied for its ability to aid in the recovery from tachypacing-induced structural remodeling and contractile dysfunction in cardiomyocytes .
Analyse Chemischer Reaktionen
GGA59 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation reactions, for example, use reagents like chlorine or bromine under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
GGA59 has several scientific research applications:
Chemistry: It is used to study the modulation of heat shock proteins and their role in cellular stress responses.
Industry: GGA59’s role in stabilizing proteins can be leveraged in the development of pharmaceuticals and other biotechnological applications.
Wirkmechanismus
GGA59 exerts its effects by modulating heat shock proteins, particularly HSPB1. It restores the microtubule network in cardiomyocytes by upregulating the mRNA expression level of α-tubulin. This leads to the recovery of contractile function and suppression of HDAC6 activity, which is crucial for maintaining cellular structure and function .
Vergleich Mit ähnlichen Verbindungen
GGA59 can be compared with other heat shock protein modulators such as:
GGA: Another compound known for its role in HSP modulation.
Recombinant HSPB1: Used in similar applications for cardiac health and recovery from structural remodeling.
GGA59 is unique in its specific action on the microtubule network and its potential therapeutic applications in cardiac health, distinguishing it from other HSP modulators .
Eigenschaften
Molekularformel |
C11H21NO2S |
|---|---|
Molekulargewicht |
231.36 g/mol |
IUPAC-Name |
N-[(2E)-3,7-dimethylocta-2,6-dienyl]methanesulfonamide |
InChI |
InChI=1S/C11H21NO2S/c1-10(2)6-5-7-11(3)8-9-12-15(4,13)14/h6,8,12H,5,7,9H2,1-4H3/b11-8+ |
InChI-Schlüssel |
TUMFQSMEYGBGCZ-DHZHZOJOSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CNS(=O)(=O)C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCNS(=O)(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4,5-Dihydro-1-[(methyl-d3)-1H-pyrrol-2-yl)]pyridine; 3-[4,5-Dihydro-1-(methyl-d3)pyrrol-2-yl]pyridine; N-Methylmyosmine-d3](/img/structure/B13837839.png)
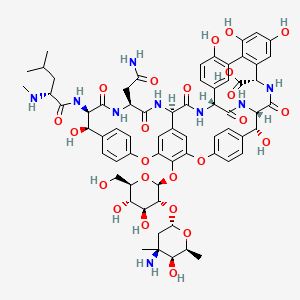
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one](/img/structure/B13837854.png)
